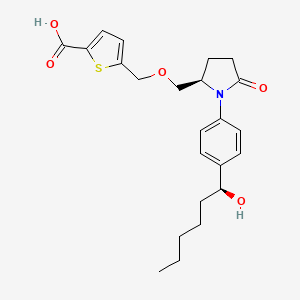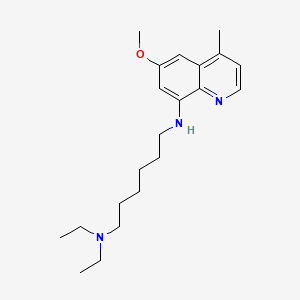![molecular formula C20H25N3O6 B1681743 11,21-dihydroxy-16-(hydroxymethyl)-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11-diene-13,14-dione CAS No. 72146-18-0](/img/structure/B1681743.png)
11,21-dihydroxy-16-(hydroxymethyl)-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11-diene-13,14-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11,21-dihydroxy-16-(hydroxymethyl)-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11-diene-13,14-dione is a semisynthetic antitumor antibiotic derived from the natural antibiotic SF-1739. It belongs to the class of tetrahydroisoquinoline alkaloids and exhibits significant antitumor activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 11,21-dihydroxy-16-(hydroxymethyl)-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11-diene-13,14-dione involves the semisynthetic modification of the natural antibiotic SF-1739. The process includes several steps of chemical reactions to introduce specific functional groups and enhance the stability and efficacy of the compound. The synthetic route typically involves the following steps :
Isolation of SF-1739: The natural antibiotic SF-1739 is isolated from the fermentation broth of the producing microorganism.
Chemical Modification: The isolated SF-1739 undergoes chemical modifications, including oxidation, reduction, and substitution reactions, to introduce desired functional groups.
Purification: The modified compound is purified using chromatographic techniques to obtain this compound in its pure form.
Industrial Production Methods
The industrial production of this compound follows a similar process but on a larger scale. The fermentation process is optimized to maximize the yield of SF-1739, and the subsequent chemical modifications are carried out in large reactors. The final product is purified using industrial-scale chromatography and crystallization techniques to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
11,21-dihydroxy-16-(hydroxymethyl)-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11-diene-13,14-dione undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen to specific functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired modifications .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with enhanced stability and biological activity. These derivatives are further studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
11,21-dihydroxy-16-(hydroxymethyl)-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11-diene-13,14-dione has been extensively studied for its applications in various fields :
Chemistry: Used as a model compound for studying the synthesis and modification of tetrahydroisoquinoline alkaloids.
Biology: Investigated for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential as an antitumor agent in cancer therapy.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of 11,21-dihydroxy-16-(hydroxymethyl)-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11-diene-13,14-dione involves its interaction with DNA and inhibition of DNA replication. The compound binds to the DNA molecule, causing structural distortions that prevent the replication machinery from functioning properly. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells . The molecular targets include topoisomerases and other enzymes involved in DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
11,21-dihydroxy-16-(hydroxymethyl)-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11-diene-13,14-dione is unique among its class of compounds due to its specific structural modifications and enhanced stability. Similar compounds include:
Naphthocyanidine: Another semisynthetic antitumor antibiotic with a similar mechanism of action.
Saframycin A: A natural antibiotic with structural similarities but different biological activities.
Quinocarcin: A tetrahydroisoquinoline alkaloid with potent antitumor activity.
Compared to these compounds, this compound exhibits unique structural features that contribute to its enhanced stability and efficacy in cancer treatment .
Eigenschaften
CAS-Nummer |
72146-18-0 |
|---|---|
Molekularformel |
C20H25N3O6 |
Molekulargewicht |
403.4 g/mol |
IUPAC-Name |
11,21-dihydroxy-16-(hydroxymethyl)-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11-diene-13,14-dione |
InChI |
InChI=1S/C20H25N3O6/c1-7-16(25)12-11(18(27)17(7)26)10(6-24)23-15-13-8(5-9(19(23)28)21(13)2)20-22(14(12)15)3-4-29-20/h8-10,13-15,19-20,24-25,28H,3-6H2,1-2H3 |
InChI-Schlüssel |
FFGKGWPTBKBYEW-RDVARBLHSA-N |
SMILES |
CC1=C(C2=C(C(N3C4C2N5CCOC5C6C4N(C(C6)C3O)C)CO)C(=O)C1=O)O |
Kanonische SMILES |
CC1=C(C2=C(C(N3C4C2N5CCOC5C6C4N(C(C6)C3O)C)CO)C(=O)C1=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SF 1739 HP; Antibiotic SF 1739 HP; SF1739 HP; SF-1739 HP |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


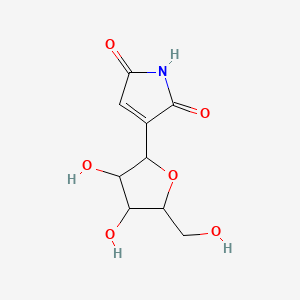
![(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide](/img/structure/B1681662.png)
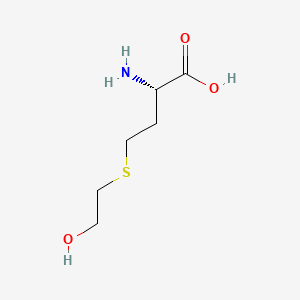
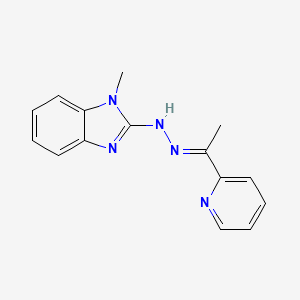


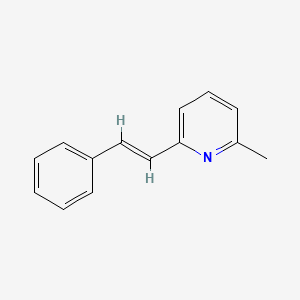
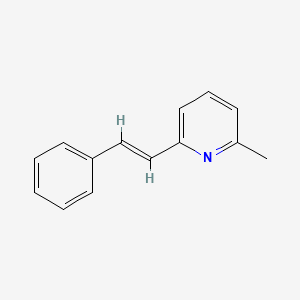
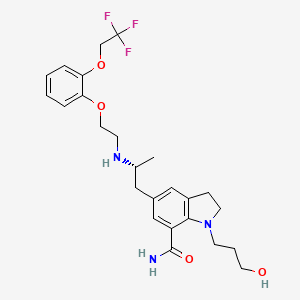

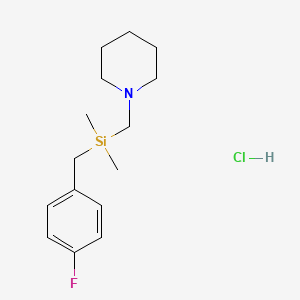
![N-[3,3-bis(4-fluorophenyl)propyl]-N,N'-dimethyl-N'-[(3,4,5-trimethoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B1681677.png)
